2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine
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Overview
Description
2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine is a synthetic organic compound characterized by its unique structural features, which include a benzenesulfonyl group attached to a pyrrolidine ring, an ether linkage, and a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of 1-(benzenesulfonyl)pyrrolidine. This can be achieved by reacting pyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
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Ether Formation: : The next step is the formation of the ether linkage. This is done by reacting the pyrrolidine intermediate with 5-bromopyrimidine-2-ol under basic conditions, often using potassium carbonate as the base and a suitable solvent like dimethylformamide (DMF).
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to handle large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation and Reduction: : The benzenesulfonyl group can be involved in oxidation-reduction reactions, potentially altering the electronic properties of the compound.
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Coupling Reactions: : The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a coupling reaction could produce a biaryl compound.
Scientific Research Applications
2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine has several applications in scientific research:
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Medicinal Chemistry: : It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
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Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
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Material Science: : Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl group can enhance binding affinity and specificity, while the bromopyrimidine moiety can participate in hydrogen bonding and other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-chloropyrimidine: Similar structure but with a chlorine atom instead of bromine.
2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-iodopyrimidine: The iodine atom can make it more reactive in certain coupling reactions.
Uniqueness
The presence of the bromine atom in 2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine makes it particularly suitable for specific types of cross-coupling reactions, such as Suzuki-Miyaura coupling, due to the favorable reactivity of the carbon-bromine bond. Additionally, the benzenesulfonyl group provides unique electronic properties that can enhance the compound’s interaction with biological targets or other molecules in synthetic applications.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-5-bromopyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZFTJJXEYFMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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